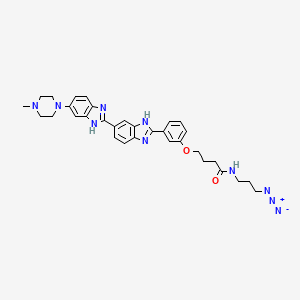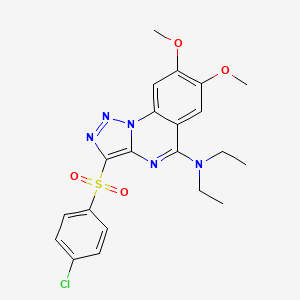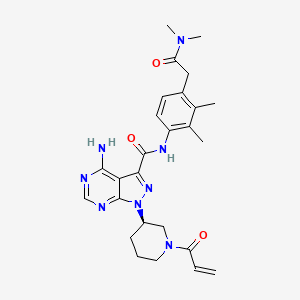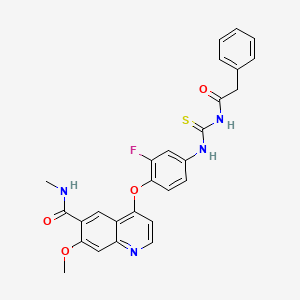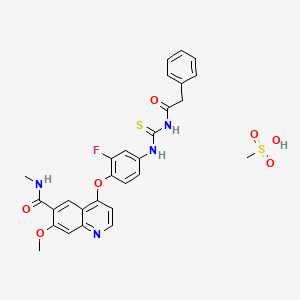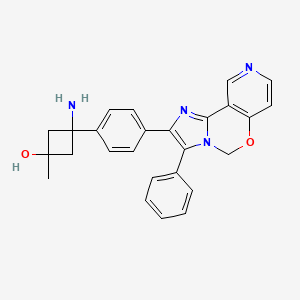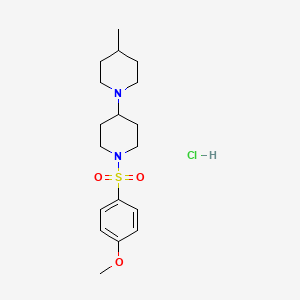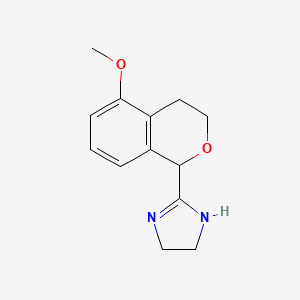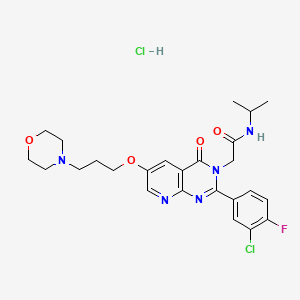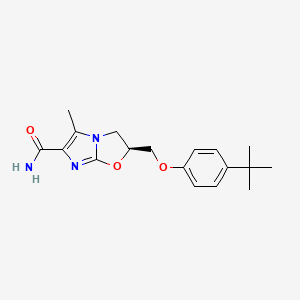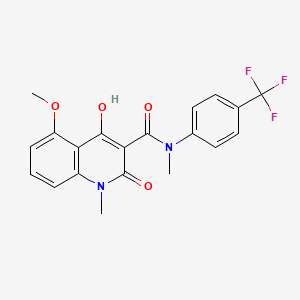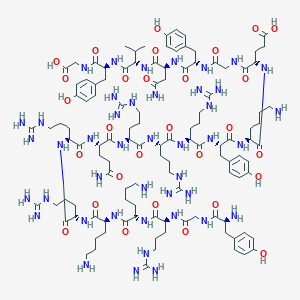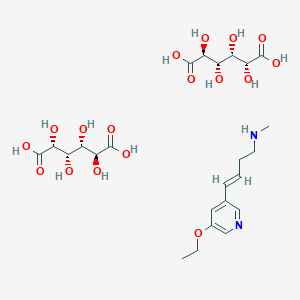
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid is a complex organic compound that combines a pyridine derivative with a sugar acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine typically involves the reaction of 5-ethoxypyridine-3-carbaldehyde with N-methylbut-3-en-1-amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine intermediate, which is then reduced to the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine has potential therapeutic applications. It can be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Hydroxynaphthalen-2-yl)ethanone
- Pyrazole derivatives
Uniqueness
Compared to similar compounds, (E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine stands out due to its unique combination of a pyridine derivative and a sugar acid. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
326924-19-0 |
|---|---|
Molecular Formula |
C30H46N4O10 |
Molecular Weight |
622.716 |
IUPAC Name |
3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1) |
InChI |
InChI=1S/2C12H18N2O.C6H10O8/c2*1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*4,6,8-10,13H,3,5,7H2,1-2H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*6-4+;/t;;1-,2+,3+,4- |
InChI Key |
KAGOYHXWZFATES-JNQCINIDSA-N |
SMILES |
CNCC/C=C/C1=CC(OCC)=CN=C1.CNCC/C=C/C2=CC(OCC)=CN=C2.O[C@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TC 2559; TC2559; TC-2559 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


